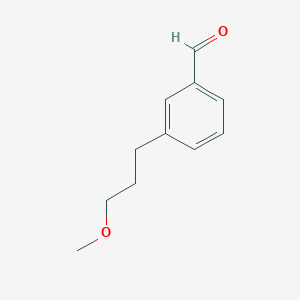

3-(3-Methoxypropyl)benzaldehyde

Description

3-(3-Methoxypropyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 3-methoxypropyl group at the 3-position. This compound is structurally notable for its methoxy-terminated alkyl chain, which enhances lipophilicity compared to shorter-chain analogs. Such compounds are frequently employed as intermediates in pharmaceutical manufacturing and fine chemical synthesis due to their reactive aldehyde moiety and tunable solubility properties .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(3-methoxypropyl)benzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,3,6-7H2,1H3 |

InChI Key |

PPFSTVMJBANZGW-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1=CC(=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(3-Methoxypropyl)benzaldehyde

- Substituent : A flexible 3-methoxypropyl chain at the 3-position.

- Key attributes : The methoxy group enhances solubility in polar aprotic solvents, while the propyl chain increases lipophilicity, making it suitable for reactions requiring balanced polarity.

3-(Cyclopropylmethoxy)benzaldehyde (CAS 58986-61-1)

- Substituent : A rigid cyclopropylmethoxy group at the 3-position.

3-Isopropyl-5-methoxybenzaldehyde (CAS 1204344-35-3)

- Substituent : Isopropyl group at the 3-position and methoxy group at the 5-position.

- Key attributes : The branched isopropyl group increases steric hindrance, which may slow electrophilic substitution reactions. The meta-substituted methoxy group could direct further functionalization regioselectively.

Physicochemical and Application Comparison

Key Findings:

The isopropyl group in reduces solubility in polar media but may enhance stability in hydrophobic environments.

The meta-substituted methoxy group in may direct electrophilic aromatic substitution to the para position, unlike the ortho/para-directing methoxypropyl group.

Applications :

- 3-(3-Methoxypropyl)benzaldehyde is likely prioritized in drug intermediate synthesis due to its balanced lipophilicity.

- 3-(Cyclopropylmethoxy)benzaldehyde may find use in designing constrained analogs for medicinal chemistry.

- 3-Isopropyl-5-methoxybenzaldehyde could serve as a precursor for fragrances or agrochemicals due to its branched alkyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.